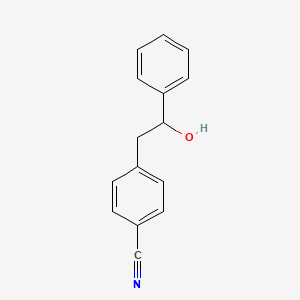
4-(2-Hydroxy-2-phenylethyl)benzonitrile
説明
“4-(2-Hydroxy-2-phenylethyl)benzonitrile” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxy-2-phenylethyl)benzonitrile” consists of a benzonitrile group attached to a phenylethyl group with a hydroxy (OH) substituent . The exact structure can be represented by the SMILES stringN#CC(C=C1)=CC=C1CCC2=CC=CC=C2O . Physical And Chemical Properties Analysis
“4-(2-Hydroxy-2-phenylethyl)benzonitrile” is a solid substance . It has a molecular weight of 223.27 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Antidepressant Impurities : 4-(2-Hydroxy-2-phenylethyl)benzonitrile has been studied in the context of synthesizing impurities of antidepressants like citalopram. This compound emerges as a by-product during the production of citalopram, which makes it valuable for studying the quality of this antidepressant. Research has explored different synthesis methods to obtain high-purity forms of such compounds (Zhang Dao-zhen, 2010).
Study of Dual Fluorescence in Molecules : Investigations into molecules like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) help understand dual fluorescence phenomena. This research provides insights into intramolecular charge-transfer states and electronic decoupling processes in similar molecules (A. Köhn & C. Hättig, 2004).
Biological and Pharmaceutical Research
- Novel Androgen Receptor Antagonists : Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile have been developed as nonsteroidal androgen receptor antagonists. These are used for controlling sebum and treating androgenetic alopecia. Their rapid systemic metabolism minimizes unwanted side effects (J. Li et al., 2008).
Cancer Research
- Anticancer Compounds : A family of Iron(II)-Cyclopentadienyl compounds, including variants of benzonitrile, has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death through apoptosis and inhibit proliferation, demonstrating a potential new avenue for cancer treatment (Adhan Pilon et al., 2020).
Analytical Chemistry
- Electrochemical Studies : Research in electrochemical mechanisms has used hydroxybenzonitriles as proton donors. This aids in understanding reduction processes in non-aqueous solutions and the role of these compounds in electrochemical reactions (R. Sokolová et al., 2012).
Material Science
- Liquid Crystalline Properties : Studies on benzonitrile derivatives have explored their behavior as liquid crystals. This research helps understand how the molecular structure of such compounds influences their phase behavior and potential applications in materials science (Srinatha M K et al., 2022).
Environmental Science
- Herbicidal Effectiveness : Analysis using principal component analysis has been employed to understand the herbicidal effectiveness of various hydroxy-benzonitrile derivatives. This research is crucial for developing effective herbicides with minimal environmental impact (Z. Szigeti et al., 1985).
Energy Storage
- High Voltage Battery Additives : Compounds like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in high voltage lithium-ion batteries. These additives improve the cyclic stability of the batteries, indicating their importance in the development of more efficient energy storage systems (Wenna Huang et al., 2014).
特性
IUPAC Name |
4-(2-hydroxy-2-phenylethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFOSMLLJNOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-2-phenylethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




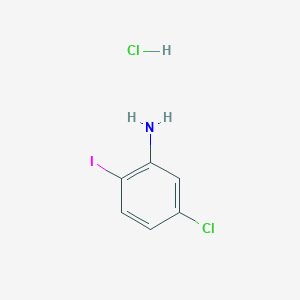
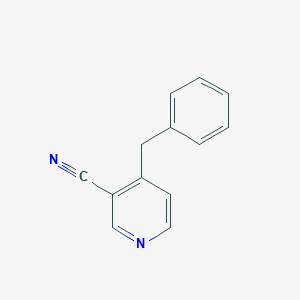
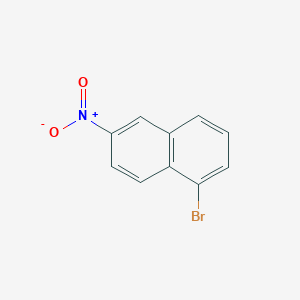
![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)
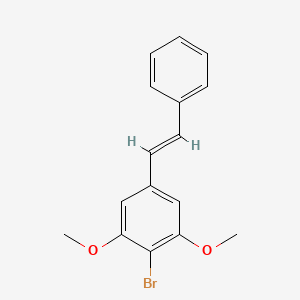
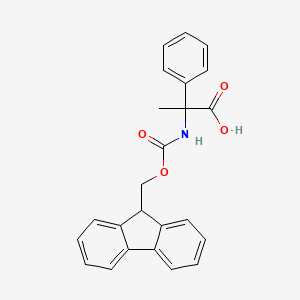
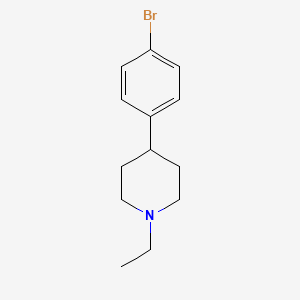
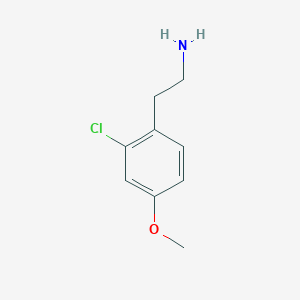
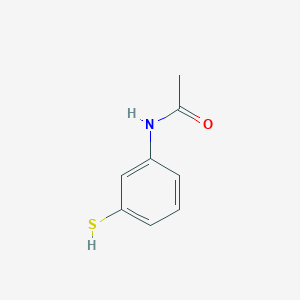
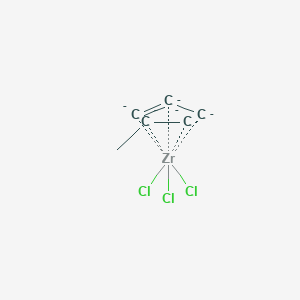
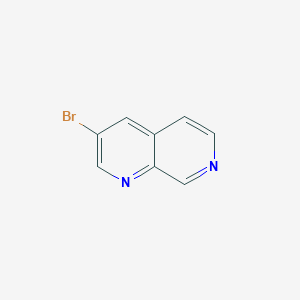
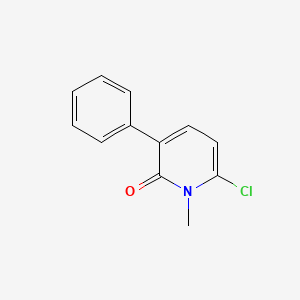
![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)